molecular formula C12H9N3O2 B1474843 1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1979407-17-4

1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1474843
CAS No.: 1979407-17-4
M. Wt: 227.22 g/mol
InChI Key: UPNOJGFSZKUQMX-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid (CAS 1979407-17-4) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research . This compound features a multifunctional molecular structure comprising an imidazole ring, a carboxylic acid group, and a para-cyanobenzyl substituent. The imidazole scaffold is a fundamental pharmacophore in numerous biologically active compounds and is present in essential biomolecules like histidine and histamine . The carboxylic acid moiety (found at position 4 of the 1H-imidazole ring) allows for further derivatization, such as the formation of amide or ester bonds, and typically exhibits an IR carbonyl (C=O) stretch in the range of 1710-1760 cm⁻¹ . The 4-cyanobenzyl group contributes distinct electronic and steric properties, influencing the molecule's binding affinity and metabolic stability. This specific substitution pattern makes it a crucial intermediate in the synthesis of more complex molecules targeting various disease pathways. Researchers utilize this compound in the exploration and development of novel therapeutic agents, particularly within the class of azole-based pharmaceuticals, which are known for their antifungal, antibacterial, and other pharmacological activities . This product is intended for research applications in laboratory settings and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper laboratory practices should be observed, and the material should be handled only by qualified professionals.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-5-9-1-3-10(4-2-9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNOJGFSZKUQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid (referred to as CBICA) is a compound of interest due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article delves into the biological activities associated with CBICA, highlighting its mechanisms of action, efficacy against various cell lines, and potential as a drug candidate.

Chemical Structure and Properties

CBICA features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of the cyanobenzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

CBICA exhibits several biological activities:

  • Inhibition of Enzymes : It has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP is particularly relevant in cancer therapy, especially for tumors with BRCA mutations.
  • Anticancer Activity : Preliminary studies suggest that CBICA may exert cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer treatment.

In Vitro Studies

Recent studies have evaluated the biological activity of CBICA against different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
HCC1937 (BRCA-1)31.34 ± 0.35Olaparib132.92 ± 14.39
CAPAN-1 (BRCA-2)38.63 ± 6.75Veliparib127.04 ± 18.10

These results indicate that CBICA has a significantly lower IC50 compared to established PARP inhibitors like Olaparib and Veliparib, suggesting superior efficacy in targeting BRCA-deficient cancers .

Cytotoxicity Assays

Further evaluations on normal human cells indicated that CBICA has a favorable toxicity profile. The cytotoxicity was assessed using normal human lung fibroblast (HLF) cells, where IC50 values were greater than 300 μM, indicating lower toxicity compared to standard treatments .

Case Studies

A notable case study involved the synthesis and evaluation of CBICA derivatives, where modifications to the imidazole structure were made to enhance biological activity. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth while maintaining lower toxicity towards normal cells .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Functional Groups Electronic Effects
This compound 4-Cyanobenzyl C₁₂H₁₀N₃O₂ 243.23 g/mol -CN, -COOH Strong electron-withdrawing (-CN)
1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid (10c) 4-Bromophenyl C₁₀H₇BrN₂O₂ 283.08 g/mol -Br, -COOH Moderate electron-withdrawing (-Br)
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl C₁₀H₇ClN₂O₂ 222.63 g/mol -Cl, -COOH Electron-withdrawing (-Cl)
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid 4-Fluorophenyl C₁₀H₇FN₂O₂ 206.17 g/mol -F, -COOH Weak electron-withdrawing (-F)
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl C₁₀H₈N₂O₂ 188.18 g/mol -Ph, -COOH Neutral (no substituent effects)

Key Observations:

  • Electron-withdrawing substituents (-CN, -Br, -Cl, -F) increase the acidity of the carboxylic acid group compared to unsubstituted analogs (e.g., 1-phenyl derivative) .

Physicochemical Property Comparison

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability
This compound Not reported High (DMSO, methanol) Stable at RT
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid Not reported Moderate (DMF, ethanol) Hygroscopic
1-Phenyl-1H-imidazole-4-carboxylic acid Not reported Low (water-insoluble) Air-stable

Notes:

  • The cyano group may improve thermal stability compared to halogenated analogs, though direct data is lacking.
  • Halogenated derivatives (Cl, Br) often require controlled storage due to hygroscopicity .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid typically involves:

  • Alkylation of 1H-imidazole with 4-(bromomethyl)benzonitrile to introduce the 4-cyanobenzyl group at the nitrogen atom of imidazole.
  • Functionalization at the 4-position of the imidazole ring to introduce the carboxylic acid group, often via ester intermediates.
  • Hydrolysis or catalytic conversion of ester intermediates to the corresponding carboxylic acid.

Alkylation to Form 1-(4-Cyanobenzyl)-1H-imidazole Intermediate

A key step is the N-alkylation of 1H-imidazole with 4-(bromomethyl)benzonitrile:

  • Reagents and Conditions:

    • 1H-imidazole (22.03 mmol)
    • 4-(bromomethyl)benzonitrile
    • Solvent: Typically polar aprotic solvents or mixed solvents such as methanol/dichloromethane (1:1)
    • Temperature: Ambient or slightly elevated
    • Reaction time: Several hours to days depending on conditions
  • Outcome:

    • Formation of 4-(1H-imidazole-1-ylmethyl)benzonitrile
    • This intermediate can be isolated and characterized by NMR, IR, and mass spectrometry, confirming the presence of the nitrile group and imidazole moiety.

Construction of the Imidazole-4-carboxylic Acid Moiety

Several methods have been reported for preparing imidazole-4-carboxylic acid derivatives, including the following:

Preparation via Imidazole-4-ethyl Formate Ester Intermediate

  • Step 1: Synthesis of 2-sulfydryl-4-imidazole-ethyl formate

    • Starting from acetyl glycine ethyl ester dissolved in solvents like methyl acetate or acetic acid methyl ester.
    • Sodium ethylate and ethyl formate are added in specific molar ratios (e.g., acetyl glycine ethyl ester: sodium ethylate = 1:5 to 1:8; acetyl glycine ethyl ester: ethyl formate = 1:10-35 mL).
    • Reaction conditions: Stirring at room temperature or slightly elevated temperatures.
    • Product: 2-sulfydryl-4-imidazole-ethyl formate as a pale yellow powder.
  • Step 2: Oxidation to Imidazole-4-ethyl formate

    • The 2-sulfydryl-4-imidazole-ethyl formate is dissolved in toluene or similar solvents.
    • Catalytic oxidation using composite inorganic salt catalysts (prepared from barium sulfate, ferric nitrate, and iron sulfate) under UV irradiation and heating (60-100 °C).
    • Catalyst loading: ~5% by weight relative to substrate.
    • After reaction, solvent removal and pH adjustment to ~8 yields 1H-imidazole-4-ethyl formate.
  • Step 3: Hydrolysis to 1H-imidazole-4-carboxylic acid

    • The ester intermediate is reacted with aqueous potassium hydroxide (1-2% w/w) at 25-30 °C.
    • Molar ratio of ester to KOH solution is approximately 1:2 to 1:2.5.
    • After completion, acidification with sulfuric acid to pH 1-2 precipitates the crude acid.
    • Purification by recrystallization yields pure 1H-imidazole-4-carboxylic acid.

Introduction of 4-Cyanobenzyl Group to Imidazole-4-carboxylic Acid

  • The 4-cyanobenzyl substituent is introduced via nucleophilic substitution of 1H-imidazole or its derivatives with 4-(bromomethyl)benzonitrile.
  • This alkylation can be performed before or after the formation of the carboxylic acid group depending on the synthetic route.
  • In some approaches, the alkylation occurs first to form 4-(1H-imidazole-1-ylmethyl)benzonitrile, which is then converted into the carboxylic acid derivative through the ester intermediate route described above.

Alternative Synthetic Approaches

  • Cycloaddition of α-isocyanoacetate with imidoyl chlorides:
    • This method involves reacting ethyl isocyanoacetate with N-aryl-benzimidoyl chloride intermediates to form diaryl-imidazole-4-carboxylate esters.
    • Subsequent hydrolysis yields the corresponding imidazole-4-carboxylic acids.
    • This approach is efficient for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylic acids and could be adapted for 1-(4-cyanobenzyl) derivatives by using appropriate imidoyl chlorides.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Product/Outcome Reference
N-Alkylation 1H-imidazole + 4-(bromomethyl)benzonitrile; MeOH/DCM; RT 4-(1H-imidazole-1-ylmethyl)benzonitrile
Synthesis of 2-sulfydryl-4-imidazole-ethyl formate Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate; RT 2-sulfydryl-4-imidazole-ethyl formate
Oxidation to imidazole-4-ethyl formate 30% H2O2 or inorganic salt catalyst (BaSO4, Fe(NO3)3, FeSO4); 60-100 °C 1H-imidazole-4-ethyl formate
Hydrolysis to imidazole-4-carboxylic acid KOH solution (1-2%), 25-30 °C; acidify to pH 1-2 1H-imidazole-4-carboxylic acid
Cycloaddition approach Ethyl isocyanoacetate + N-aryl-benzimidoyl chloride; Et3N Diaryl-imidazole-4-carboxylate esters

Research Findings and Notes

  • The use of composite inorganic salt catalysts (barium sulfate with ferric nitrate and iron sulfate) under UV irradiation enhances oxidation steps, improving yields and selectivity in imidazole-4-ethyl formate formation.
  • Alkylation with 4-(bromomethyl)benzonitrile is efficient and yields high-purity intermediates, confirmed by spectroscopic methods including NMR and IR.
  • Hydrolysis conditions are mild, typically at room temperature with dilute base, preventing decomposition of sensitive nitrile groups.
  • The cycloaddition method offers a novel route to diaryl-imidazole-4-carboxylates and could be adapted for the synthesis of this compound, providing structural diversity.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid, and what are the critical parameters affecting yield?

Methodological Answer:
The compound is typically synthesized via oxidative desulfurization using sodium tungstate (Na₂WO₄) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidizing agent. Key parameters include:

  • Temperature control (maintained at 80–90°C to avoid side reactions).
  • Catalyst loading (optimal at 5–10 mol% Na₂WO₄).
  • Reaction time (6–8 hours for complete conversion).
    Alternative routes involve functionalization of the imidazole core, such as alkylation of 1H-imidazole-4-carboxylic acid with 4-cyanobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purity is enhanced via recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves substituent positions (e.g., benzyl protons at δ 5.2–5.5 ppm; imidazole carbons at δ 120–140 ppm).
    • 2D NMR (COSY, HSQC) confirms connectivity.
  • Infrared (IR) Spectroscopy: Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95% via C18 columns, 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 256.1 .

Advanced: How can researchers design coordination polymers using this compound as a ligand?

Methodological Answer:
The carboxylic acid group facilitates coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form 1D/2D frameworks. Critical factors:

  • pH Control (optimal at 5–6 to deprotonate the carboxylic acid without hydrolyzing the nitrile).
  • Solvent Selection: Dimethylacetamide (DMA) or water enhances ligand solubility.
  • Co-Ligands: Addition of bipyridine derivatives modulates topology. Structural diversity is validated via single-crystal X-ray diffraction (SC-XRD), with refinement using SHELXL .

Advanced: What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Discrepancies in unit cell parameters or bond lengths often arise from twinning or disorder . Mitigation strategies:

  • Data Collection: High-resolution datasets (θ > 25°) with low Rint (<5%).
  • Refinement Tools: SHELXL’s TWIN/BASF commands for twinned structures; PART/SUMP restraints for disordered regions.
  • Validation: Check CIF files using PLATON/ADDSYM to detect missed symmetry .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Neutralize acidic residues with NaHCO₃ before aqueous disposal.
  • Storage: In airtight containers at 4°C, away from oxidizing agents .

Advanced: How do substituent variations on the benzyl group affect reactivity and bioactivity?

Methodological Answer:
Electron-withdrawing groups (e.g., -CN, -F) enhance electrophilicity at the imidazole ring, influencing:

  • Coordination Strength: Fluorinated analogs show higher binding affinity to Zn²⁺.
  • Biological Activity: Chloro-substituted derivatives exhibit improved inhibition of cytochrome P450 enzymes (IC₅₀ ~2 μM vs. ~5 μM for unsubstituted analogs). SAR studies recommend Hammett σ constants to predict substituent effects .

Basic: What are the common applications of this compound in pharmacological research?

Methodological Answer:

  • Enzyme Inhibition: Acts as a scaffold for metalloenzyme inhibitors (e.g., carbonic anhydrase IX).
  • Drug Intermediate: Used in synthesizing kinase inhibitors via Suzuki coupling at the imidazole C-2 position.
  • Cellular Imaging: The nitrile group facilitates click chemistry for fluorescent probes .

Advanced: What mechanistic insights explain the oxidative desulfurization step in its synthesis?

Methodological Answer:
The Na₂WO₄/H₂O₂ system generates peroxotungstate species that oxidize thioether intermediates to sulfones, followed by elimination to form the carboxylic acid. Key steps:

  • Nucleophilic Attack: Peroxotungstate abstracts a sulfur atom, forming a sulfoxide intermediate.
  • Acid-Catalyzed Elimination: H₂O₂ protonates the sulfoxide, releasing SO₄²⁻ and forming the carboxylic acid.
    Kinetic studies show a first-order dependence on Na₂WO₄ concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid
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1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid

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